4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of a pyrrolidinone ring with those of a trifluoromethyl-substituted aromatic ring. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another approach involves the condensation of a trifluoromethyl-containing building block with a pyrrolidinone precursor . Industrial production methods often rely on these efficient synthetic routes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the pyrrolidinone ring.
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]: This compound features a similar pyrrolidinone ring with different substituents.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted aromatic ring with a pyrrolidinone ring, which imparts distinct physicochemical and biological properties.
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10-4-7(8-5-11(17)16-6-8)2-3-9(10)12(13,14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
InChI Key |
IKOVPNPCCUGPME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC2)C(F)(F)F |
Origin of Product |
United States |
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